2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of furan, pyridazine, and benzothiazole moieties within its structure suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridazine Ring: Starting from a suitable furan derivative, the pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves coupling the thioether intermediate with 6-methylbenzo[d]thiazole-2-amine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thioether moieties can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced at various sites, particularly the pyridazine ring, using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thioether group.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further chemical modifications, making it useful in the synthesis of novel materials or catalysts.
Biology
The biological applications of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide are under investigation. Its structure suggests potential as an antimicrobial or anticancer agent, given the known activities of its constituent moieties.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of multiple heterocycles often correlates with bioactivity, making it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of its heterocyclic components.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings might engage in π-π interactions or hydrogen bonding, while the thioether linkage could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Similar structure but with a chlorine substituent on the benzothiazole ring.
Uniqueness
The uniqueness of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide lies in its specific combination of heterocycles, which may confer distinct chemical reactivity and biological activity compared to its analogs. The furan ring, in particular, can impart different electronic properties compared to thiophene or other heterocycles.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-4-5-13-15(9-11)26-18(19-13)20-16(23)10-25-17-7-6-12(21-22-17)14-3-2-8-24-14/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHBSQDUTURGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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